molecular formula C24H24N4OS B12155499 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B12155499
M. Wt: 416.5 g/mol
InChI Key: YACJSHHFOITQOA-UHFFFAOYSA-N
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Description

4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a piperazine moiety linked to a phenoxyethyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Piperazine Moiety: The piperazine ring is attached to the thieno[2,3-d]pyrimidine core via a nucleophilic substitution reaction.

    Linking the Phenoxyethyl Group: The final step involves the attachment of the phenoxyethyl group to the piperazine ring, typically through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Phenyl halides and bases like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-(2-phenoxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H24N4OS/c1-3-7-19(8-4-1)21-17-30-24-22(21)23(25-18-26-24)28-13-11-27(12-14-28)15-16-29-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2

InChI Key

YACJSHHFOITQOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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